Rosuvastatin EP Impurity A T-Butyl Ester, identified by the Chemical Abstracts Service number 1714147-49-5, is a significant impurity associated with the pharmaceutical compound Rosuvastatin, which is widely used as a cholesterol-lowering agent. This compound is classified under impurities and is critical for quality control and regulatory compliance in drug formulation processes. It serves as a reference standard for analytical studies and toxicity assessments related to Rosuvastatin formulations.
Rosuvastatin EP Impurity A T-Butyl Ester is derived from the synthesis of Rosuvastatin, a member of the statin class of drugs known for their ability to inhibit HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. The impurity is utilized in various applications, including Abbreviated New Drug Application filings with the U.S. Food and Drug Administration and in toxicity studies of drug formulations. Its classification as an impurity highlights its relevance in ensuring the safety and efficacy of pharmaceutical products containing Rosuvastatin .
The synthesis of Rosuvastatin EP Impurity A T-Butyl Ester involves several chemical reactions, primarily starting from intermediates related to Rosuvastatin. The process typically includes:
The molecular formula of Rosuvastatin EP Impurity A T-Butyl Ester is , with a molecular weight of 595.72 g/mol. The structural representation can be described as follows:
The compound features multiple functional groups including hydroxyl groups, a fluorophenyl moiety, and a pyrimidine ring, contributing to its biological activity and interaction profiles .
Rosuvastatin EP Impurity A T-Butyl Ester can undergo various chemical reactions typical of esters and amines:
These reactions are essential for understanding its stability and reactivity in different environments, particularly during formulation processes .
These properties are essential for handling and storage during pharmaceutical manufacturing processes .
Rosuvastatin EP Impurity A T-Butyl Ester has several scientific applications:
The synthesis of rosuvastatin’s heptenoic acid side chain demands precise stereocontrol at the C3 and C5 hydroxy groups (R and S configurations, respectively). The tert-butyl ester intermediate is pivotal for preserving this stereochemistry during manufacturing:
Table 1: Stereochemical Outcomes in Key Synthetic Steps
Reaction | Catalyst/Conditions | Stereoselectivity | Impurity Risk |
---|---|---|---|
Aldol Condensation | TiCl₄/(R)-BINOL | 92% de (3R,5S) | Low (<2%) |
Ketone Reduction | NaBH₄/MeOH (uncatalyzed) | 1:1 dr | High (up to 15%) |
Ketone Reduction | CBS Catalyst/MeOH | 98% ee (3R,5S) | Low (<1%) |
Acidic Deprotection | TFA/DCM, 25°C | Epimerization at C3 | Moderate (5–8%) |
The tert-butyl ester group serves as a steric protector during sulfonamide formation and pyrimidine ring functionalization:
Rosuvastatin EP Impurity A T-Butyl Ester arises from N-desmethylation followed by hydroxypropyl sulfonamide addition:
Table 2: Byproduct Formation Under Varied Methylation Conditions
Methylating Agent | Base | Temp (°C) | Reaction Completion | Impurity A Formed |
---|---|---|---|---|
Dimethyl Sulfate | K₂CO₃ | 40 | 99% | 0.05% |
Iodomethane | NaH | 25 | 95% | 0.8% |
Iodomethane | DBU | 60 | 85% | 5.2% |
Methyl Triflate | Cs₂CO₃ | 30 | 99.5% | <0.01% |
Solvent polarity and catalysts critically influence impurity profiles during N-alkylation:
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: